2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide
Description
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-(4-pyridin-2-yloxycyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(22)20-16(10-12-25-2)18(23)21-14-6-8-15(9-7-14)24-17-5-3-4-11-19-17/h3-5,11,14-16H,6-10,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBPHHVBLYNBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide likely involves multiple steps, including the formation of the acetamido group, the introduction of the methylthio group, and the attachment of the pyridin-2-yloxy group to the cyclohexyl ring. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetamido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]butanamide may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific biological pathways.
Industry: Applications in the synthesis of specialty chemicals or as a precursor for other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the ISRIB Series ()
Three amide-based compounds (ISRIB-A13, ISRIB-A14, ISRIB-A15) share a common (1r,4r)-4-aminocyclohexyl backbone but differ in substituents. Key comparisons include:
| Compound | Substituents | Synthetic Yield | Key Structural Differences |
|---|---|---|---|
| Target Compound | 2-Acetamido-4-(methylsulfanyl)-butanamide chain | Not reported | Methylsulfanyl group; pyridinyloxy substituent |
| ISRIB-A13 | 2-(4-Cyanophenoxy)acetamide | 36% | Cyanophenoxy groups; lacks sulfur-containing moieties |
| ISRIB-A14 | 2-(3,4-Dichlorophenoxy)- and 2-(4-chlorophenoxy)acetamide | 86% | Chlorinated phenoxy groups; higher steric bulk |
| ISRIB-A15 | 2-(3,4-Dichlorophenoxy)acetamide (symmetrical) | Not reported | Symmetrical dichlorophenoxy substituents; no sulfur or pyridinyl groups |
The pyridinyloxy substituent may confer unique binding interactions absent in ISRIB derivatives, which primarily utilize halogenated aryl groups for hydrophobic interactions.
Comparison with Thiadiazole Carboxamide Derivatives ()
The compound 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034222-59-6) shares the (1r,4r)-4-(pyridin-2-yloxy)cyclohexyl moiety but replaces the butanamide chain with a thiadiazole ring. Key differences include:
- Electronic Properties : The thiadiazole ring introduces aromaticity and electron-withdrawing effects, contrasting with the flexible, sulfur-containing butanamide chain of the target compound.
- Molecular Weight: The thiadiazole derivative has a lower molecular weight (318.4 g/mol vs.
- Synthetic Accessibility : The thiadiazole compound’s SMILES string suggests straightforward coupling of preformed heterocycles, whereas the target compound’s synthesis may require multi-step functionalization of the butanamide chain .
Functional Group Comparison with Hydroxamic Acids ()
Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) share cyclohexyl or aryl groups but differ critically in their hydroxamate (-CONHOH) functionality. The target compound’s acetamido group (-NHCOCH3) lacks the metal-chelating capacity of hydroxamates, suggesting divergent biological targets (e.g., kinase inhibition vs. histone deacetylase inhibition) .
Research Implications and Data Gaps
- Synthesis : The target compound’s synthesis route remains unreported, though methods from (e.g., HOBt/EDCI-mediated coupling) could be adapted .
- Physicochemical Properties : Unlike the thiadiazole analog (), critical data (e.g., solubility, logP) for the target compound are absent, limiting predictive modeling .
Biological Activity
2-Acetamido-4-(methylsulfanyl)-N-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes an acetamido group, a methylsulfanyl group, and a pyridinyl moiety. The stereochemistry at the cyclohexyl ring plays a crucial role in its biological activity.
Research indicates that compounds similar to 2-acetamido-4-(methylsulfanyl)-N-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]butanamide may interact with various biological targets:
- Receptor Binding : The compound is hypothesized to act as a modulator at certain neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Analgesic | Potential pain-relieving effects observed in animal models. |
| Anti-inflammatory | May reduce inflammation by modulating cytokine release. |
| Neuroprotective | Possible protective effects on neuronal cells against oxidative stress. |
Case Studies
Several studies have explored the pharmacological effects of related compounds, providing insights into the potential efficacy of 2-acetamido-4-(methylsulfanyl)-N-[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]butanamide:
- Study on Pain Models : In a study involving rodent models of chronic pain, administration of similar compounds resulted in significant reductions in pain scores compared to controls, suggesting a possible analgesic effect.
- Inflammation Assessment : Another study assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated that treatment with related compounds led to decreased levels of pro-inflammatory cytokines.
- Neuroprotection in vitro : Laboratory experiments demonstrated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential neuroprotective roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
